N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride
Overview
Description
“N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “N~1~-(3-methylphenyl)-beta-alaninamide hydrochloride”, which has a molecular weight of 214.691.
Synthesis Analysis
The synthesis of similar compounds often involves the acylation of an amine with an appropriate acylating agent2. For instance, “N-(3-Amino-4-methylphenyl)benzamide” was synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride2. However, the specific synthesis process for “N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride” is not readily available.
Molecular Structure Analysis
The molecular structure of “N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride” is not directly available. However, related compounds like “4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine” have been studied, and their electronic structures have been investigated3.Chemical Reactions Analysis
The specific chemical reactions involving “N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride” are not readily available. However, esters, which are structurally similar to amides, can undergo hydrolysis, a reaction that involves splitting with water4.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride” are not directly available. However, related compounds like “1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP)” have been studied for their physical chemical properties6.Scientific Research Applications
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- The molecule N,N′ -bis (3-methylphenyl)- N,N′ -dyphenylbenzidine (TPD) has been widely used in optoelectronic applications, mainly for its hole-transporting properties, but also for its capability to emit blue light and amplified spontaneous emission, which is important for the development of organic lasers .
- The methods of application involve the use of TPD dispersed in polystyrene (PS), as active media, and dichromated gelatin layers with holographically engraved relief gratings, as laser resonators .
- The results showed that the operational durability of top-layer resonator devices is larger (in a factor of around 2), independently of the TPD concentration. This is a consequence of the protection offered by the resonator against dye photo-oxidation when the device is illuminated with pulsed UV light .
-
- Synthetic cathinones, including 2- (ethylamino)-1- (3-methylphenyl)propan-1-one (3-MEC), have emerged on the drug-use market .
- The structure of these new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
- The results of these analyses are used to identify and characterize these substances for forensic purposes .
Safety And Hazards
The safety data sheet for “N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride” is not readily available. However, safety data sheets for similar compounds indicate that they can cause severe skin burns and eye damage7.
Future Directions
The future directions for “N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride” are not readily available. However, related compounds have been studied for their potential use in the treatment of psychotic disorders8.
properties
IUPAC Name |
N-(3-methylphenyl)piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-4-2-6-12(8-10)15-13(16)11-5-3-7-14-9-11;/h2,4,6,8,11,14H,3,5,7,9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHIGVHLSDVFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride | |
CAS RN |
1220020-06-3 | |
Record name | 3-Piperidinecarboxamide, N-(3-methylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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